molecular formula C9H7NO2 B6317436 2-(Furan-2-YL)-3-hydroxypyridine CAS No. 380849-28-5

2-(Furan-2-YL)-3-hydroxypyridine

Cat. No.: B6317436
CAS No.: 380849-28-5
M. Wt: 161.16 g/mol
InChI Key: CVSQADVVHVFWSL-UHFFFAOYSA-N
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Description

2-(Furan-2-YL)-3-hydroxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused to a pyridine ring, with a hydroxyl group attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-YL)-3-hydroxypyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a furan derivative and a pyridine derivative, the reaction can be catalyzed by acids or bases to facilitate the formation of the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the furan-pyridine bond under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-YL)-3-hydroxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the heterocyclic rings, which provide reactive sites for chemical transformations .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde derivative, while reduction can yield alcohol or amine derivatives .

Scientific Research Applications

2-(Furan-2-YL)-3-hydroxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-YL)-3-hydroxypyridine involves its interaction with molecular targets within cells. For instance, as an antimicrobial agent, it can bind to bacterial enzymes, inhibiting their activity and leading to cell death. In cancer research, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-YL)-3-methoxypyridine
  • 2-(Furan-2-YL)-3-aminopyridine
  • 2-(Furan-2-YL)-3-chloropyridine

Uniqueness

Compared to similar compounds, 2-(Furan-2-YL)-3-hydroxypyridine is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(furan-2-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-3-1-5-10-9(7)8-4-2-6-12-8/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSQADVVHVFWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449136
Record name 2-(FURAN-2-YL)-3-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380849-28-5
Record name 2-(FURAN-2-YL)-3-HYDROXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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